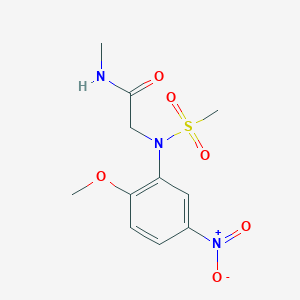![molecular formula C14H11Cl2N3OS B5888667 2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5888667.png)
2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders and organ transplant rejection.
Mécanisme D'action
2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide works by inhibiting the activity of Janus kinase (JAK), which is an enzyme involved in the signaling pathway of cytokines, which are proteins that play a crucial role in the immune system. By inhibiting JAK, 2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide reduces the production and release of cytokines, which in turn reduces inflammation and suppresses the immune system.
Biochemical and Physiological Effects:
2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide has been found to have various biochemical and physiological effects, including reducing inflammation, suppressing the immune system, and reducing the production of cytokines. It has also been found to have beneficial effects on bone metabolism and cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action, which makes it a reliable tool for researchers. However, one of the limitations of 2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide is that it can have off-target effects, which can affect the interpretation of results in lab experiments.
Orientations Futures
There are several future directions for the study of 2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide. One direction is to further investigate its potential therapeutic applications in various autoimmune disorders and organ transplant rejection. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects and reduce its side effects. Additionally, further research is needed to better understand the off-target effects of 2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide and to develop more selective JAK inhibitors with fewer off-target effects.
Méthodes De Synthèse
2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide is synthesized through a multi-step process involving the reaction of 2-chloro-4-methylbenzoyl chloride with 2-aminopyridine, followed by the reaction with thioamide and chlorination. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various autoimmune disorders, including rheumatoid arthritis, lupus, and multiple sclerosis. It has also been studied for its potential use in preventing organ transplant rejection. 2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide has been found to be effective in reducing inflammation and suppressing the immune system, which makes it a promising candidate for the treatment of these diseases.
Propriétés
IUPAC Name |
2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3OS/c1-8-2-4-10(11(16)6-8)13(20)19-14(21)18-12-5-3-9(15)7-17-12/h2-7H,1H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYXMCUUJAVLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(2-phenylethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5888587.png)


![(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5888609.png)
![3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B5888617.png)
![N-(4-acetylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5888634.png)
![N-[3-(acetylamino)phenyl]-2,4-difluorobenzamide](/img/structure/B5888639.png)
![2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5888646.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5888672.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}propanohydrazide](/img/structure/B5888680.png)
![methyl 2-[(2-methyl-3-phenylacryloyl)amino]benzoate](/img/structure/B5888688.png)


![N-[3-(N-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5888710.png)